6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine

medicinal chemistry parallel synthesis scaffold diversification

6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-54-6) is a bis-orthogonally functionalized 4-azaindole with a chlorine atom at the 6-position and a nitro group at the 3-position. The molecular formula is C7H4ClN3O2 (MW 197.58 g/mol), with a predicted density of 1.661 ± 0.06 g/cm³, a predicted boiling point of 395.5 ± 37.0 °C, and a predicted pKa of 10.72 ± 0.40.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 1190311-54-6
Cat. No. B3218707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine
CAS1190311-54-6
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
InChIKeyIMHUZPXBAAAWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-54-6) – Key Physicochemical Identity for Procurement


6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-54-6) is a bis-orthogonally functionalized 4-azaindole with a chlorine atom at the 6-position and a nitro group at the 3-position . The molecular formula is C7H4ClN3O2 (MW 197.58 g/mol), with a predicted density of 1.661 ± 0.06 g/cm³, a predicted boiling point of 395.5 ± 37.0 °C, and a predicted pKa of 10.72 ± 0.40 . It belongs to the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold class, which is a recognized biological isostere of indole and forms the core structure of numerous kinase inhibitors, dopamine D4 receptor ligands, and thrombin inhibitors .

Why 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-54-6) Cannot Be Freely Substituted with In-Class Analogs


Substituting 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine with a closely related analog introduces significant alterations in reactivity, physicochemical profile, and synthetic utility. The compound possesses two orthogonal reactive handles: a chlorine at the 6-position enabling transition-metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) and a nitro group at the 3-position that serves as a precursor for reduction to a primary amine, both positioned on a 4-azaindole scaffold . Omitting either substituent (e.g., 6-chloro-1H-pyrrolo[3,2-b]pyridine, which lacks the nitro group) eliminates the ability to sequentially derivatize the scaffold. Replacing chlorine with bromine (6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine) alters cross-coupling reactivity, steric profile, and molecular weight (197.58 vs. 242.03 g/mol) . Using the regioisomeric 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold changes the hydrogen-bonding geometry and target recognition profile, potentially redirecting biological activity entirely . The quantitative evidence below documents these differences.

Quantitative Differentiation Evidence for 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-54-6) vs. Closest Analogs


Dual Orthogonal Reactive Handles: 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. Mono-Substituted 6-Chloro-1H-pyrrolo[3,2-b]pyridine

6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (MW 197.58) bears two distinct, sequentially addressable reactive sites: a chlorine at C6 suited for Pd-catalyzed cross-coupling and a nitro group at C3 reducible to a primary amine . Its closest mono-substituted analog, 6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4, MW 152.58), provides only the C6 chlorine handle without the C3 amino-precursor, limiting its utility to single-point diversification . The presence of the nitro group also substantially alters the electronic character of the scaffold: the predicted pKa drops from 13.76 in the non-nitrated analog to 10.72 in the 3-nitro derivative, reflecting a >1,000-fold increase in N–H acidity that affects solubility, salt formation, and N-alkylation conditions .

medicinal chemistry parallel synthesis scaffold diversification

Chlorine vs. Bromine at C6: Reactivity and Physicochemical Trade-offs for Cross-Coupling Applications

The 6-bromo analog (6-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine, CAS 1190311-94-4) shares the 3-nitro group but substitutes bromine for chlorine at C6 . While aryl bromides are generally more reactive than aryl chlorides in Pd-catalyzed cross-couplings, the chlorine-bearing compound offers distinct advantages: lower molecular weight (197.58 vs. 242.03 g/mol, a 22.5% increase for the bromo analog), smaller van der Waals radius (1.75 Å for Cl vs. 1.85 Å for Br), and a substantially lower density (1.661 vs. 1.965 g/cm³), which impacts solution handling at scale . The boiling point of the chloro compound (395.5 °C predicted) is approximately 18.6 °C lower than that of the bromo analog (414.1 °C predicted), reflecting weaker intermolecular forces . The pKa values are nearly identical (10.72 vs. 10.69), indicating that the halide identity does not significantly perturb the electronic character of the pyrrole N–H . Cost and commercial availability also differ: the 6-bromo analog is priced at approximately £26/100 mg from a single UK supplier, while the 6-chloro compound is available from multiple global vendors (AKSci, Leyan, CheMenu, MolCore) at 95–98% purity .

Suzuki coupling Buchwald–Hartwig amination halide reactivity

Regioisomeric Specificity: 4-Azaindole (Pyrrolo[3,2-b]pyridine) vs. 7-Azaindole (Pyrrolo[2,3-b]pyridine) Scaffold

6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is built on the 4-azaindole scaffold (pyrrolo[3,2-b]pyridine), whereas its regioisomer 6-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-92-2) incorporates the 7-azaindole scaffold . The nitrogen atom position in the pyridine ring differs: in 4-azaindoles, the pyridine nitrogen is at the 4-position relative to the pyrrole ring junction, while in 7-azaindoles it occupies the 7-position. This alters the vector and geometry of hydrogen-bond donor/acceptor interactions with kinase hinge regions and other biological targets [1]. Reviews of azaindole-based kinase inhibitors document that 4-azaindoles and 7-azaindoles often exhibit distinct selectivity profiles against kinase panels due to this geometric difference [1]. The two regioisomers share identical molecular formulas and weights (C7H4ClN3O2, MW 197.58) and both are commercially available at 95% purity . However, the 4-azaindole scaffold (target compound) has been specifically employed in the development of GluN2B-selective negative allosteric modulators and gastric acid secretion inhibitors, whereas the 7-azaindole scaffold is more commonly associated with JAK and BTK kinase inhibitor programs [2][3].

kinase inhibitor design azaindole regioisomers hydrogen-bond geometry

Predicted ADME-Relevant Physicochemical Profile: 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine vs. 3-Nitro-1H-pyrrolo[3,2-b]pyridine (Dechlorinated Analog)

Comparison of predicted physicochemical properties between 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine and its dechlorinated analog 3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 23612-33-1) reveals how the 6-chloro substituent modulates drug-likeness parameters . The chlorine atom increases molecular weight from 163.13 to 197.58 g/mol (+21.1%), increases density from ~1.525 to 1.661 g/cm³ (+8.9%), and raises the boiling point from 386.2 °C to 395.5 °C (+9.3 °C) . The chloro substituent also lowers the predicted pKa from 11.62 to 10.72 (−0.90 log units), making the pyrrole N–H approximately 8-fold more acidic . These differences are relevant for fragment-based screening libraries where the chlorine atom serves as both a lipophilic anchor and a synthetic diversification point. PASS (Prediction of Activity Spectra for Substances) analysis of the title compound predicts potential biological activities including signal transduction pathway inhibition (Pa 0.657), chloride peroxidase inhibition (Pa 0.620), and protein kinase inhibition (Pa 0.584) [1].

drug-likeness LogP solubility physicochemical profiling

Orthogonal Derivatization Sequence: Nitro Reduction vs. Chloro Cross-Coupling Order of Operations

A unique feature of 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is the ability to perform sequential derivatization without protecting group manipulation. The nitro group can be selectively reduced to a 3-amino group using H₂/Pd-C or Fe/HCl, while the 6-chloro substituent remains intact for subsequent cross-coupling [1]. Conversely, the 6-chloro can be engaged first in Suzuki or Buchwald–Hartwig reactions, followed by nitro reduction [2]. This contrasts with mono-substituted analogs: 6-chloro-1H-pyrrolo[3,2-b]pyridine (CAS 1021339-19-4) permits only C6 derivatization, while 3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 23612-33-1) permits only C3 reduction, each providing a single diversification vector . The target compound thus enables a 2-step, protection-free sequence to generate 3,6-disubstituted 4-azaindoles that are valuable intermediates for kinase inhibitor programs [3].

synthetic methodology chemoselective reduction orthogonal protection-free synthesis

Commercial Purity Tier Comparison: 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (98%) vs. Standard-Grade (95%) Analogs

Commercially, 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine is available at two purity tiers: 95% (AKSci, CheMenu) and 98% (Leyan, MolCore) . The 98% purity grade from Leyan (Product No. 1964252) provides a higher-quality starting material for sensitive catalytic reactions where impurities can poison Pd catalysts or generate confounding byproducts in biological assays . In comparison, the regioisomeric 6-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-92-2) is offered at 95% purity only, and the bromo analog (CAS 1190311-94-4) at 98% but from a single supplier . The 6-chloro-1H-pyrrolo[3,2-b]pyridine analog is available at 97% purity, but lacks the nitro handle entirely .

chemical procurement purity specification quality assurance

Optimal Procurement and Application Scenarios for 6-Chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190311-54-6)


Kinase Inhibitor Fragment Library Construction Requiring Dual-Vector Diversification

Medicinal chemistry teams building focused 4-azaindole-based kinase inhibitor libraries should procure 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine at the 98% purity tier (Leyan Cat. 1964252) as the core scaffold [1]. The orthogonal C6-Cl and C3-NO₂ handles enable a two-dimensional library: reduce the nitro to amine and couple with diverse acyl/sulfonyl groups, then perform Suzuki coupling at C6 with aryl/heteroaryl boronic acids – all without protecting group chemistry . This scaffold has been validated in GluN2B negative allosteric modulator programs where 4-azaindole geometry is essential for target engagement [2].

Gastric Acid Secretion Inhibitor Lead Optimization (H⁺/K⁺-ATPase Program)

Research groups investigating gastric acid secretion inhibitors based on the 5-substituted 1H-pyrrolo[3,2-b]pyridine pharmacophore should use this compound as the key intermediate [1]. The 6-chloro substituent serves as a synthetic anchor for late-stage diversification, while the 3-nitro group can be reduced to install the amine functionality required for activity at the gastric H⁺/K⁺-ATPase target. The 4-azaindole scaffold, as opposed to the 7-azaindole isomer, provides the correct geometry for proton pump inhibition as established in patent literature .

Antiproliferative Agent Development Targeting Melanoma (A375 Cell Line)

Programs synthesizing diarylurea and amide derivatives of pyrrolo[3,2-b]pyridine for melanoma therapy should procure this compound as the starting scaffold [1]. Published SAR studies on the A375 human melanoma cell line demonstrate that substituent identity and position on the pyrrolo[3,2-b]pyridine core significantly modulate antiproliferative activity [1]. The dual functionalization of 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine enables systematic exploration of both the C3 and C6 vectors simultaneously, accelerating SAR table generation compared to mono-substituted analogs.

Fragment-Based Drug Discovery (FBDD) with Azaindole Cores Requiring Low MW and High Synthetic Tractability

Fragment-based screening programs prioritizing compounds with MW < 200 Da, LogP < 2.5, and at least two synthetic handles should consider 6-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (MW 197.58, predicted LogP ~1.06–2.12, TPSA 71.82 Ų) as a rule-of-three-compliant fragment [1]. Its predicted protein kinase inhibition probability (Pa 0.584) from PASS analysis supports its deployment in kinase-targeted FBDD campaigns [2]. The multi-vendor availability at 95–98% purity ensures supply chain resilience for long-term fragment optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.